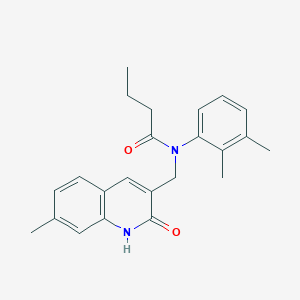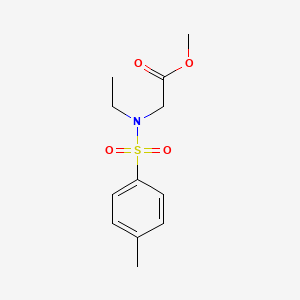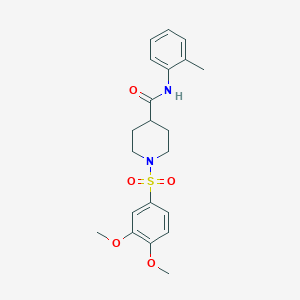
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as DMQB, is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicine. DMQB belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide may exert its biological effects through the inhibition of certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit several biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, protect neurons from oxidative stress, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide and its potential side effects. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide may help to optimize its use in clinical settings.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with 2,3-dimethylbenzoyl chloride, followed by the reaction of the resulting intermediate with butyric acid. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been the subject of several scientific studies due to its potential applications in the field of medicine. Some of the research areas where N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been investigated include cancer therapy, neuroprotection, and anti-inflammatory activity.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-7-22(26)25(21-9-6-8-16(3)17(21)4)14-19-13-18-11-10-15(2)12-20(18)24-23(19)27/h6,8-13H,5,7,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNGDYHFCDRUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)



![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)


![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

